2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
CAS No.: 97614-44-3
Cat. No.: VC20829421
Molecular Formula: C19H16BrFO5
Molecular Weight: 423.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97614-44-3 |
|---|---|
| Molecular Formula | C19H16BrFO5 |
| Molecular Weight | 423.2 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1 |
| Standard InChI Key | YYVZPZJEMLBIGM-TWMKSMIVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)F)OC(=O)C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)F)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)F)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identification
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate represents a modified carbohydrate with specific functional group modifications. This compound is registered in various chemical databases and possesses multiple systematic and common names. The compound is uniquely identified through several standard chemical identifiers as detailed below.
The compound is known by multiple synonyms in the chemical literature, including [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate and a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate . It is registered with CAS number 97614-44-3, providing a standardized identification across chemical databases . For computational chemistry purposes, the compound is assigned the InChIKey YYVZPZJEMLBIGM-TWMKSMIVSA-N, which serves as a condensed digital representation of its chemical structure .
Structural Characteristics
The molecular formula of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate is C19H16BrFO5, indicating its composition of 19 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 5 oxygen atoms . The compound features a furanose ring (five-membered ring containing an oxygen atom) with specific stereochemistry at positions 1, 2, 3, and 4. The alpha configuration at the anomeric position (C-1) where the bromine is attached is a crucial structural feature that influences its reactivity in glycosylation reactions.
Physicochemical Properties
Physical Properties
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate exhibits distinct physical characteristics that influence its handling, storage, and application in chemical synthesis. The compound's precise physical state under standard conditions is typically described as a solid, though it can appear as a brown oil during some synthetic procedures .
The molecular weight of the compound is 423.2 g/mol, as calculated based on its molecular formula . This moderate molecular weight influences its diffusion characteristics and reactivity. The exact mass, determined through high-resolution mass spectrometry, is 422.01651 Da . This precise measurement is essential for analytical identification and purity assessment of the compound.
Table 1: Physical Properties of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Chemical Properties and Reactivity
The chemical behavior of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate is significantly influenced by its functional groups and stereochemistry. The presence of the bromine atom at the anomeric position (C-1) makes it particularly reactive in glycosylation reactions, where the bromine serves as a leaving group during nucleophilic substitution processes. This reactivity is crucial for its application as a glycosyl donor in the synthesis of fluorinated nucleosides.
The fluorine atom at the C-2 position alters the electronic properties of the furanose ring and influences the reactivity at the anomeric center. The electronegative nature of fluorine creates a unique reactivity profile that distinguishes this compound from non-fluorinated analogues. Additionally, the compound's XLogP3-AA value of 4.4 indicates substantial lipophilicity , suggesting favorable permeability across biological membranes, which is relevant for potential pharmaceutical applications.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate typically involves a multi-step process starting from suitably protected sugar derivatives. One documented approach begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-d-arabinofuranose as the immediate precursor . The bromination at the anomeric position is achieved through treatment with hydrogen bromide in acetic acid, a common method for preparing glycosyl bromides.
A specific synthetic procedure described in the literature involves reacting 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-d-arabinofuranose with hydrogen bromide (30% in acetic acid) in dichloromethane . The reaction is typically conducted overnight at room temperature, followed by aqueous workup to yield the desired 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate as a brown oil with a high yield of approximately 97% .
Analytical Characterization
Spectroscopic Data
The structural confirmation of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate relies heavily on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the compound's structure, stereochemistry, and purity.
In the 1H NMR spectrum, the anomeric proton (H1) typically appears as a doublet with a coupling constant (J1,2) of approximately 20 Hz, indicating coupling with the fluorine atom at the C-2 position . The aromatic protons from the benzoate groups generally appear in the region of 8.2-7.34 ppm as complex multiplets . These spectroscopic features serve as characteristic fingerprints for identifying and confirming the structure of the compound.
For related compounds in this class, NMR spectroscopy has revealed interesting structural features, including a five-bond coupling between the 2′F and the base protons (H6/H8) of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides . Although this specific observation relates to nucleoside derivatives rather than our compound of interest, it highlights the unique spectroscopic properties associated with the 2-deoxy-2-fluoro-arabinose scaffold.
Chromatographic Analysis
Thin-layer chromatography (TLC) provides a convenient method for monitoring reactions involving 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate. The compound exhibits an Rf value of 0.53 when analyzed on silica gel using dichloromethane as the mobile phase . This chromatographic behavior serves as a useful reference for synthetic chemists working with this compound.
For purification purposes, flash column chromatography is commonly employed, typically using solvent systems such as chloroform/methanol gradients . These chromatographic techniques are essential for isolating the pure compound, especially after synthetic transformations that may generate multiple products.
Applications in Nucleoside Synthesis
Role in Fluorinated Nucleoside Preparation
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate serves as a key glycosyl donor in the synthesis of fluorinated nucleosides with potential therapeutic applications. The compound's reactivity at the anomeric position allows for glycosylation reactions with various nucleobases, leading to the formation of nucleoside analogues with modified sugar portions.
A specific example documented in the literature involves the reaction of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate with 2,4-bis-O-(trimethylsilyl)thymine in carbon tetrachloride under reflux conditions for 60 hours . This reaction yields 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine, which can be further deprotected to obtain 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)thymine . This synthetic pathway illustrates the compound's utility in accessing fluorinated nucleosides.
Therapeutic Significance of Derived Compounds
Structure-Activity Relationships and Biological Relevance
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